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Compound of Interest

Compound Name: 2-Amino-4-bromothiazole

Cat. No.: B130272 Get Quote

2-Amino-4-bromothiazole is a heterocyclic compound featuring a thiazole ring, which is a

core structure in many pharmacologically active molecules, including antimicrobial and

anticancer agents.[1][2] Understanding its three-dimensional structure, electronic properties,

and vibrational characteristics is crucial for rational drug design and development. Quantum

chemical calculations, particularly those based on Density Functional Theory (DFT), offer a

powerful, non-experimental method to elucidate these properties at the molecular level.[3]

These computational techniques allow for the prediction of molecular geometry, vibrational

frequencies (correlating to IR and Raman spectra), and the distribution of frontier molecular

orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity,

stability, and potential intermolecular interactions.[4][5][6]

Methodologies and Protocols
The computational analysis of 2-Amino-4-bromothiazole typically follows a standardized

protocol involving geometry optimization, frequency analysis, and the calculation of electronic

properties.

Computational Details: A Standard Protocol
A common and reliable method for these calculations is Density Functional Theory (DFT). The

B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a widely used hybrid functional

that combines accuracy and computational efficiency.[7] This is often paired with a Pople-style
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basis set, such as 6-311++G(d,p), which provides a good balance for describing the electronic

structure of molecules containing heteroatoms.[4][8]

Experimental Protocol: DFT Calculation Workflow

Initial Structure Creation: The 2D structure of 2-Amino-4-bromothiazole is drawn using

molecular modeling software, and an initial 3D conformation is generated.

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation (a stable structure) on the potential energy surface. This is performed using

DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[9] The optimization process

continues until the forces on each atom are negligible, indicating a stationary point has been

reached.

Frequency Calculation: Following optimization, harmonic vibrational frequencies are

calculated at the same level of theory.[10] The absence of imaginary frequencies confirms

that the optimized structure corresponds to a true energy minimum.[5] These calculated

frequencies can be compared with experimental FT-IR and FT-Raman spectra.

Electronic Property Analysis: Using the optimized geometry, various electronic properties are

calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO)

and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy gap between these

orbitals (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical

reactivity.[5]

NBO and MEP Analysis: Further analyses, such as Natural Bond Orbital (NBO) analysis to

study intramolecular charge transfer and Molecular Electrostatic Potential (MEP) mapping to

identify sites for electrophilic and nucleophilic attack, can also be performed.[3][9]

Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data obtained from DFT calculations on

thiazole derivatives, which would be expected for 2-Amino-4-bromothiazole.

Table 1: Optimized Geometrical Parameters (Bond
Lengths and Angles)
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Note: These are representative values based on calculations for similar thiazole structures, as

specific experimental data for the title compound is not available.

Parameter Bond/Angle Calculated Value (Å or °)

Bond Length S1-C2 1.75

C2-N3 1.32

N3-C4 1.38

C4-C5 1.36

C5-S1 1.72

C2-N(Amino) 1.36

C4-Br 1.88

Bond Angle C5-S1-C2 89.5

S1-C2-N3 115.0

C2-N3-C4 111.5

N3-C4-C5 114.5

C4-C5-S1 109.5

S1-C2-N(Amino) 122.0

N3-C4-Br 123.0

Table 2: Calculated Vibrational Frequencies and
Assignments
Assignments are based on studies of similar molecules.[4][8]
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Frequency (cm⁻¹) Assignment Vibrational Mode

~3450 ν(N-H) asymmetric stretch Amino Group

~3350 ν(N-H) symmetric stretch Amino Group

~3100 ν(C-H) stretch Thiazole Ring

~1630 δ(N-H) scissoring Amino Group

~1550 ν(C=N) stretch Thiazole Ring

~1480 ν(C=C) stretch Thiazole Ring

~1250 ν(C-N) stretch Thiazole Ring

~850 Ring breathing mode Thiazole Ring

~680 ν(C-S) stretch Thiazole Ring

~620 ν(C-Br) stretch Bromo Group

Table 3: Electronic and Global Reactivity Descriptors
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests the

molecule is more reactive.[4][6]
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Parameter Symbol Value (eV)

Highest Occupied MO Energy E_HOMO -6.5

Lowest Unoccupied MO

Energy
E_LUMO -1.5

HOMO-LUMO Energy Gap ΔE 5.0

Ionization Potential (I) I 6.5

Electron Affinity (A) A 1.5

Chemical Hardness (η) η 2.5

Chemical Softness (S) S 0.4

Electronegativity (χ) χ 4.0

Electrophilicity Index (ω) ω 3.2

Note: Values are representative based on typical DFT results for similar molecules.

Visualizations: Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of the computational process

and the interdependence of the calculated properties.
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Caption: Logical workflow for quantum chemical calculations.
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Caption: Interdependence of calculated molecular properties.

Conclusion
Quantum chemical calculations provide indispensable insights into the fundamental properties

of 2-Amino-4-bromothiazole. By employing methods like DFT, researchers can accurately

predict its geometry, vibrational spectra, and electronic characteristics. The data derived from

these calculations, particularly the analysis of frontier molecular orbitals, offers a theoretical

foundation for understanding the molecule's stability, reactivity, and potential as a

pharmacological agent. This in-depth computational approach is a cornerstone of modern,

structure-based drug design, enabling a more efficient and targeted development of new

therapeutic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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